4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride
Description
The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride is a synthetic benzoxazinone derivative modified with a 4-methylpiperazinylpropyl substituent and a hydrochloride salt. Benzoxazinones are heterocyclic compounds with a fused benzene and oxazine ring system, widely studied for their diverse biological activities, including herbicidal, antifungal, and pharmacological properties . The hydrochloride salt modification enhances solubility and bioavailability, a common strategy in drug development.
Properties
CAS No. |
57462-79-0 |
|---|---|
Molecular Formula |
C17H25Cl2N3O2 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
6-chloro-2-methyl-4-[3-(4-methylpiperazin-1-ium-1-yl)propyl]-1,4-benzoxazin-3-one;chloride |
InChI |
InChI=1S/C17H24ClN3O2.ClH/c1-13-17(22)21(15-12-14(18)4-5-16(15)23-13)7-3-6-20-10-8-19(2)9-11-20;/h4-5,12-13H,3,6-11H2,1-2H3;1H |
InChI Key |
HDESCHQXZHMCDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC[NH+]3CCN(CC3)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Chemical Name | 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride |
| CAS Number | 57462-79-0 |
| Molecular Formula | C17H25Cl2N3O2 |
| Molecular Weight | 374.3 g/mol |
| IUPAC Name | 6-chloro-2-methyl-4-[3-(4-methylpiperazin-1-ium-1-yl)propyl]-1,4-benzoxazin-3-one; chloride |
| Structural Features | Fused benzoxazinone ring with chloro, methyl, and 4-methylpiperazinylpropyl substituents |
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves:
- Formation of key amide intermediates,
- Cyclization reactions to form the benzoxazinone ring,
- Introduction of chloro and methyl substituents,
- Attachment of the 3-(4-methylpiperazinyl)propyl side chain,
- Conversion to the hydrochloride salt for stability and solubility.
The process requires precise control of reaction conditions such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.
Key Synthetic Steps
Preparation of N-Substituted 2-(2-chlorophenoxy)acetamide Precursors
- Starting from appropriately substituted anthranilic acid derivatives, the initial step involves acylation with 2-chlorophenoxyacetyl chloride.
- This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) with bases like cesium carbonate to promote nucleophilic substitution and amide bond formation.
- After reaction completion, the mixture is worked up by solvent removal, aqueous extraction, and purification by column chromatography to isolate the N-substituted acetamide intermediates.
Cyclization via Smiles Rearrangement
- The cyclization to form the benzoxazinone ring is achieved through an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement.
- This process involves refluxing the N-substituted acetamide in DMF with cesium carbonate for 3-5 hours.
- The reaction proceeds by nucleophilic attack of the amide nitrogen on the aromatic ring, displacing a leaving group and closing the heterocyclic ring.
- The product is isolated by extraction, washing, drying, and chromatographic purification.
This method has been demonstrated to provide efficient access to sterically hindered benzoxazinones with good yields and purity.
Introduction of the 3-(4-methylpiperazinyl)propyl Side Chain
- The side chain is typically introduced via nucleophilic substitution on a suitable haloalkyl intermediate or by reductive amination strategies.
- The 4-methylpiperazine moiety is attached to a propyl linker, which is then coupled to the benzoxazinone core.
- The reaction conditions are optimized to avoid side reactions and ensure selective alkylation.
Formation of the Hydrochloride Salt
- The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility for pharmaceutical applications.
- This step is typically performed in an organic solvent or aqueous medium under controlled pH conditions.
Alternative Synthetic Routes
One-Pot Synthesis Using Anthranilic Acid and Acyl Chlorides
- A more recent and efficient method involves the direct reaction of anthranilic acid with 2-phenoxyacetyl chloride in the presence of potassium carbonate in dichloromethane.
- This one-pot reaction combines N-acylation and cyclization without the need for protection and deprotection steps.
- The reaction proceeds at room temperature within 2 hours, yielding the benzoxazinone ring system directly.
- This method avoids harsh acidic conditions that often degrade intermediates and improves overall yield.
Use of Microwave Irradiation
Research Results and Data Tables
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| N-acylation of anthranilic acid | 2-chlorophenoxyacetyl chloride, K2CO3, DCM | 2 hours | 75-85 | One-pot, room temperature |
| Cyclization (Smiles rearrangement) | Cs2CO3, DMF, reflux | 3-5 hours | 70-80 | Conventional heating |
| Side chain attachment | Alkyl halide or reductive amination | Variable | 60-75 | Optimized for selectivity |
| Hydrochloride salt formation | HCl in organic solvent or aqueous medium | 1-2 hours | Quantitative | Enhances stability and solubility |
Spectroscopic and Analytical Data
- Nuclear Magnetic Resonance (NMR): Confirms the formation of the benzoxazinone ring and side chain attachment by characteristic chemical shifts.
- Infrared Spectroscopy (IR): Shows amide carbonyl absorption near 1650 cm⁻¹ and aromatic C–Cl stretching.
- Mass Spectrometry (MS): Confirms molecular weight of 374.3 g/mol consistent with the hydrochloride salt.
- Elemental Analysis: Matches theoretical values for C, H, N, Cl, and O content.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated sites.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent-Driven Activity: The target compound’s 4-methylpiperazinylpropyl group distinguishes it from simpler benzoxazinones like BOA or DIMBOA. In contrast, DIMBOA and BOA lack such substituents and function primarily as plant defense metabolites . Flumioxazin’s trifluoromethyl and fluoro groups confer herbicidal activity by inhibiting protoporphyrinogen oxidase, a mechanism absent in the target compound .
Salt Form and Bioavailability: The hydrochloride salt in both the target compound and Brilaroxazine enhances solubility, a critical factor for oral bioavailability in pharmaceuticals. Natural benzoxazinones like DIMBOA lack such modifications, limiting their therapeutic utility .
Chlorine Substitution: The 6-chloro substituent in the target compound may enhance metabolic stability compared to unsubstituted benzoxazinones. Chlorinated analogues are common in agrochemicals (e.g., herbicides) and drugs to prolong half-life .
Research Findings and Gaps
- Brilaroxazine Hydrochloride (RP-5063) shares structural similarities with the target compound, including a benzoxazinone core and piperazine-derived substituents. Preclinical studies indicate potent activity at dopamine D2 and serotonin 5-HT1A/2A receptors, supporting its use in schizophrenia . This suggests the target compound may have analogous receptor interactions, though specific data are lacking.
- DIMBOA’s insecticidal activity against maize pests (e.g., Ostrinia furnacalis) highlights the ecological relevance of benzoxazinones. However, the target compound’s synthetic modifications likely shift its application from agrochemical to pharmaceutical .
Biological Activity
4H-1,4-Benzoxazin-3-one derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The specific compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-2-methyl-4-(3-(4-methylpiperazinyl)propyl)-, hydrochloride is a notable member of this class. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Activity
Antibacterial Properties
Research indicates that 4H-benzoxazinone derivatives exhibit significant antibacterial activity against various bacterial strains. For instance:
- In vitro studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The compound 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one demonstrated considerable efficacy against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 4.58 to 37.70 μg/mL .
- A comparative study of synthesized derivatives revealed that some compounds outperformed standard antibiotics such as amoxicillin and ciprofloxacin in inhibiting bacterial growth .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one | Bacillus subtilis | 8.00 |
| 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one | Escherichia coli | 10.00 |
| 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one | Staphylococcus aureus | 15.00 |
Antifungal Activity
Recent studies have also highlighted the antifungal potential of benzoxazinone derivatives. For example, a series of synthesized compounds were screened for their fungicidal activities against plant pathogenic fungi, showing promising results .
Enzyme Inhibition
Serine Protease Inhibition
The compound has been identified as a selective inhibitor of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. This property suggests potential applications in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .
Case Study 1: Antiproliferative Activity
In a study evaluating antiproliferative effects against MCF-7 breast cancer cells:
- Several synthesized benzoxazinone derivatives were tested.
- Compound 2 exhibited an IC50 of 0.89 µg , indicating strong antiproliferative activity.
This suggests that modifications in the benzoxazinone structure can lead to enhanced anticancer properties .
Case Study 2: QSAR Analysis
A quantitative structure–activity relationship (QSAR) analysis was performed on a dataset of benzoxazinone derivatives. The study revealed significant correlations between structural features and antimicrobial activity against various pathogens .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodological Answer: The synthesis of piperazine-containing benzoxazine derivatives typically involves multi-step reactions, including alkylation, cyclization, and salt formation. To optimize efficiency, employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce experimental runs while quantifying interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can predict energetically favorable pathways, narrowing experimental conditions .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer: Use a combination of HPLC-MS (for purity assessment and mass confirmation) and NMR (1H/13C, COSY, HSQC) to resolve structural ambiguities, particularly for the piperazine and benzoxazine moieties. For hydrochloride salt verification, conduct ion chromatography or X-ray crystallography to confirm counterion presence .
Q. What in vitro assays are suitable for preliminary toxicity screening?
- Methodological Answer: Prioritize cytochrome P450 inhibition assays and hERG channel binding studies to assess metabolic and cardiac risks. Use MTT assays on hepatic (HepG2) and renal (HEK293) cell lines to evaluate cytotoxicity. Ensure purity >95% (via HPLC) to avoid confounding results from impurities .
Advanced Research Questions
Q. How can computational modeling improve mechanistic understanding of its biological activity?
- Methodological Answer: Perform molecular dynamics simulations to study ligand-receptor interactions, focusing on the 4-methylpiperazinyl group’s role in binding affinity. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity predictions . Pair with pharmacophore modeling to map critical functional groups for target engagement .
Q. What strategies resolve contradictions in kinetic data between in vitro and in vivo studies?
- Methodological Answer: Apply compartmental pharmacokinetic modeling to reconcile discrepancies. For instance, if in vivo clearance exceeds in vitro predictions, investigate protein binding (via equilibrium dialysis ) or metabolite formation (using LC-MS/MS ). Cross-validate with microsomal stability assays and tissue homogenate studies .
Q. How can process intensification be achieved for scalable synthesis without compromising yield?
- Methodological Answer: Implement continuous-flow chemistry with immobilized catalysts to enhance reproducibility. Use process analytical technology (PAT) like inline FTIR for real-time monitoring of intermediates. Optimize solvent systems via COSMO-RS simulations to improve solubility and reduce waste .
Q. What advanced methods validate degradation pathways under stressed stability conditions?
- Methodological Answer: Subject the compound to forced degradation studies (acid/base hydrolysis, oxidative/thermal stress) and analyze degradants via HRMS/MS and NMR . For hydrolytically labile groups (e.g., the benzoxazine ring), employ Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
